molecular formula C21H32N4O2 B5179914 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide

Cat. No. B5179914
M. Wt: 372.5 g/mol
InChI Key: CBRGGABJRHCSNO-UHFFFAOYSA-N
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Description

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide is a chemical compound that has been synthesized for scientific research purposes. It is a type of azobenzene derivative that has been found to have potential applications in various fields, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide involves the photoisomerization of the azobenzene moiety. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization, which can be used to control the binding and release of ligands from proteins. This mechanism of action makes N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide a valuable tool for studying protein function and drug discovery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide have not been extensively studied. However, it has been shown to have potential applications in the field of pharmacology, where it can be used to study the effects of ligand binding on protein function. The compound has also been shown to have potential applications in the field of materials science, where it can be used to create photoresponsive materials.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide is its ability to undergo photoisomerization upon exposure to light. This property makes it a valuable tool for studying protein-ligand interactions and drug discovery. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide. One area of future research is in the development of new photoresponsive materials based on the compound. Another area of research is in the study of the biochemical and physiological effects of the compound, which may lead to new applications in the field of pharmacology. Additionally, the compound may be used to study the effects of ligand binding on protein function in specific diseases, which may lead to new drug discovery opportunities.

Synthesis Methods

The synthesis of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide involves a series of chemical reactions. The starting material is 2-bromo-1-azocanyl-3-pyridine, which is reacted with 4-(2-oxo-1-pyrrolidinyl)butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide.

Scientific Research Applications

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide has shown potential applications in various scientific research areas. One of the main areas of application is in the field of biochemistry, where it can be used to study protein-ligand interactions. The azobenzene moiety in the compound can undergo photoisomerization upon exposure to light, which can be used to control the binding and release of ligands from proteins. This property makes N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide a valuable tool for studying protein function and drug discovery.

properties

IUPAC Name

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-4-(2-oxopyrrolidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c26-19(10-7-15-24-16-8-11-20(24)27)23-17-18-9-6-12-22-21(18)25-13-4-2-1-3-5-14-25/h6,9,12H,1-5,7-8,10-11,13-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRGGABJRHCSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2=C(C=CC=N2)CNC(=O)CCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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